15-LOX-2 Inhibitory Potency: IC50 and Ki Comparison with 4-Trifluoromethyl Analog (Compound 105)
In direct head-to-head comparison data from the same patent family, 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (Compound 106) exhibits an IC50 of 530 nM for inhibition of human 15-LOX-2 [1]. Its close analog, 1-phenyl-2-[[4-(trifluoromethyl)benzyl]thio]imidazole (Compound 105), shows a higher potency with an IC50 of 340 nM under identical assay conditions [2]. Furthermore, the target compound has a measured equilibrium dissociation constant (Ki) of 800 nM for competitive inhibition at the catalytic site of 15-LOX-2 [3].
| Evidence Dimension | Inhibition of human 15-lipoxygenase-2 (h15-LOX-2) |
|---|---|
| Target Compound Data | IC50 = 530 nM; Ki = 800 nM |
| Comparator Or Baseline | Compound 105 (4-CF3 analog) IC50 = 340 nM |
| Quantified Difference | The 4-CF3 analog is 1.6-fold more potent (IC50 ratio: 530/340). The bromo analog exhibits a Ki of 800 nM. |
| Conditions | Enzymatic assay using arachidonic acid as substrate, measured by UV/Vis spectrophotometry; Ki determined by Dixon plots. |
Why This Matters
This data confirms a specific and quantifiable difference in target engagement, allowing researchers to select the bromo analog for applications where slightly reduced potency is acceptable or where its distinct physicochemical profile (e.g., higher logP, bromine for potential radiolabeling) is advantageous.
- [1] BindingDB. (2025). BDBM50572161 (Compound 106) IC50 data for human 15-LOX-2. View Source
- [2] BindingDB. (2025). BDBM68853 (Compound 105) IC50 data for human 15-LOX-2. View Source
- [3] BindingDB. (2025). BDBM50572161 (Compound 106) Ki data for human 15-LOX-2. View Source
